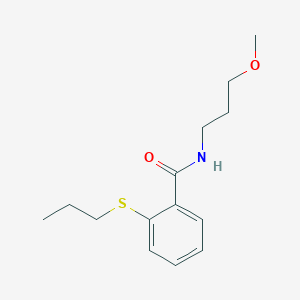
N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide is a chemical compound with a unique structure that includes a benzamide core substituted with a 3-methoxypropyl group and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide typically involves the reaction of 2-(propylsulfanyl)benzoic acid with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzamide core may also interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-3-(methylsulfonyl)benzamide
- N-(3-methoxypropyl)-4-(methylsulfonyl)benzamide
- N-(3-methoxypropyl)-3-(piperidine-1-sulfonyl)benzamide
Uniqueness
N-(3-methoxypropyl)-2-(propylsulfanyl)benzamide is unique due to the presence of the propylsulfanyl group at the 2-position of the benzamide core. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C14H21NO2S/c1-3-11-18-13-8-5-4-7-12(13)14(16)15-9-6-10-17-2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,15,16) |
InChI Key |
FAQGMRSFSGJLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172824.png)
![(3,5-Dimethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11172827.png)
![(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11172842.png)
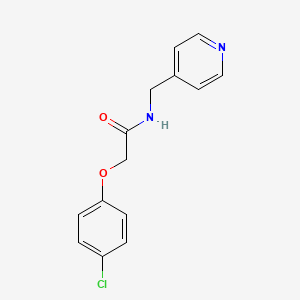
![2-[(1-Cyclopentyl-5-oxo-pyrrolidine-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B11172850.png)

![2,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11172866.png)
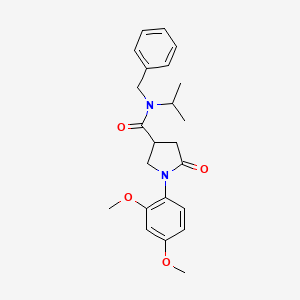
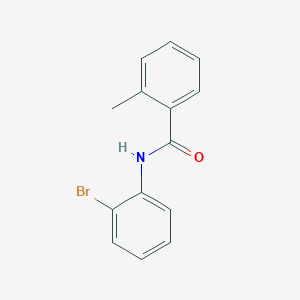
![2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide](/img/structure/B11172881.png)
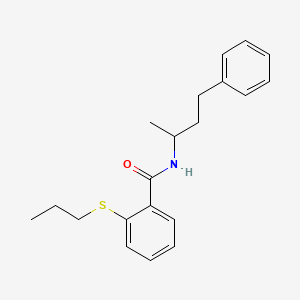
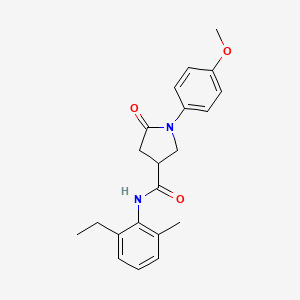
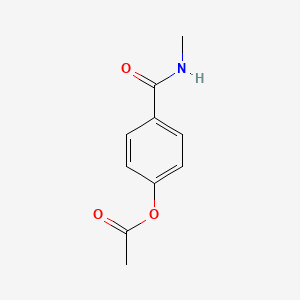
![2-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11172923.png)
